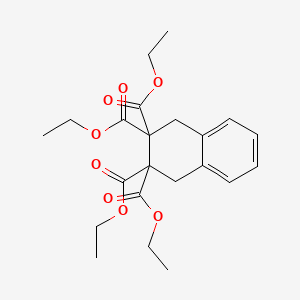
Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate is a chemical compound known for its unique structure and properties. It is a derivative of naphthalene, characterized by the presence of four ester groups attached to the naphthalene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate typically involves the esterification of naphthalene derivatives. One common method includes the reaction of naphthalene with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired tetraethyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with carboxylic acid groups.
Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene tetracarboxylic acid, while reduction can produce tetrahydroxy naphthalene derivatives .
Aplicaciones Científicas De Investigación
Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a biochemical probe and in drug delivery systems.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Industry: It finds applications in the production of specialty chemicals, coatings, and materials.
Mecanismo De Acción
The mechanism of action of Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with biological targets. Additionally, the naphthalene core can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparación Con Compuestos Similares
- Tetraethyl 1,1,2,2-ethanetetracarboxylate
- Tetraethyl 1,1,3,3-propanetetracarboxylate
- Tetraethyl 1,4-dihydroxy-1,3-butadiene-1,2,3,4-tetracarboxylate
Comparison: Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate is unique due to its naphthalene core, which imparts distinct chemical and physical propertiesFor instance, its aromatic structure allows for π-π interactions, making it suitable for specific biological and chemical applications .
Propiedades
Número CAS |
76044-99-0 |
|---|---|
Fórmula molecular |
C22H28O8 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate |
InChI |
InChI=1S/C22H28O8/c1-5-27-17(23)21(18(24)28-6-2)13-15-11-9-10-12-16(15)14-22(21,19(25)29-7-3)20(26)30-8-4/h9-12H,5-8,13-14H2,1-4H3 |
Clave InChI |
IYUUHGXBDXSDMX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC2=CC=CC=C2CC1(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


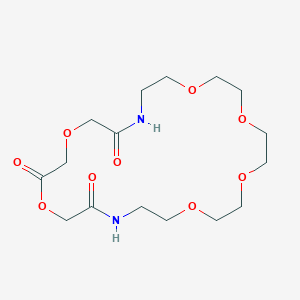
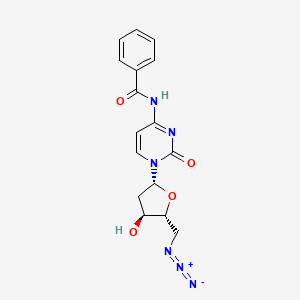
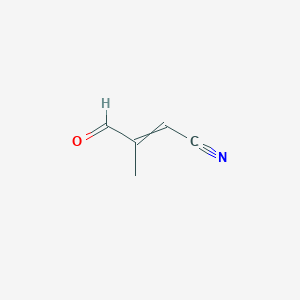
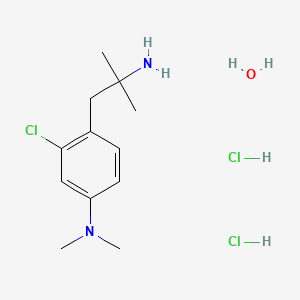
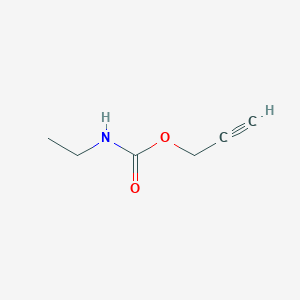
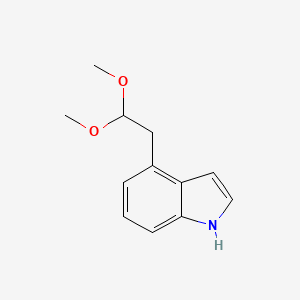
![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)
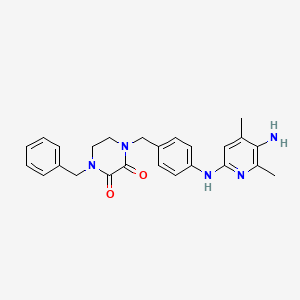
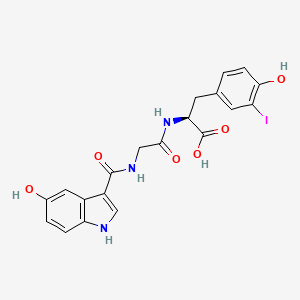
![2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one](/img/structure/B14436831.png)
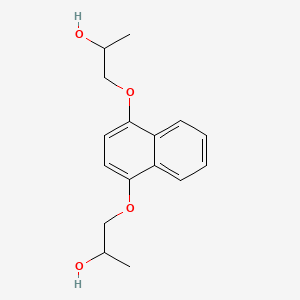

![8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14436855.png)

